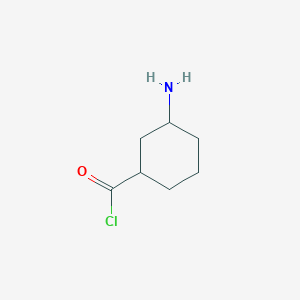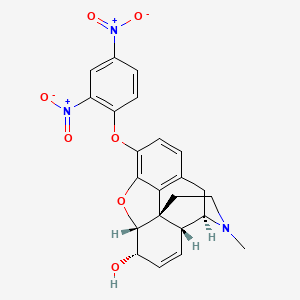
Ethyl 1-cyanocycloheptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-cyanocycloheptane-1-carboxylate: is an organic compound with the molecular formula C10H15NO2. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is characterized by a seven-membered ring with a cyano group (-CN) and an ester group (-COOEt) attached to the same carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 1-cyanocycloheptane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with cycloheptanone in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
Types of Reactions: Ethyl 1-cyanocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various esters or amides.
科学的研究の応用
Ethyl 1-cyanocycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 1-cyanocycloheptane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These functional groups enable the compound to participate in a wide range of biochemical and chemical processes .
類似化合物との比較
- Ethyl 1-cyanocyclopropanecarboxylate
- Ethyl 1-cyanocyclobutanecarboxylate
- Ethyl 1-cyanocyclopentanecarboxylate
Comparison: Ethyl 1-cyanocycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its smaller ring analogs. The larger ring size can influence the compound’s reactivity, stability, and interaction with other molecules .
特性
CAS番号 |
61173-81-7 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
ethyl 1-cyanocycloheptane-1-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10(13)11(9-12)7-5-3-4-6-8-11/h2-8H2,1H3 |
InChIキー |
YMIRBIJBYWVFNV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCCCCC1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


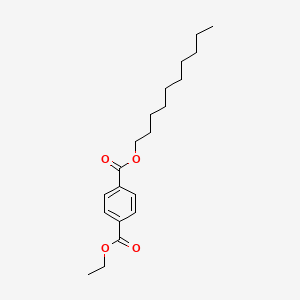
![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
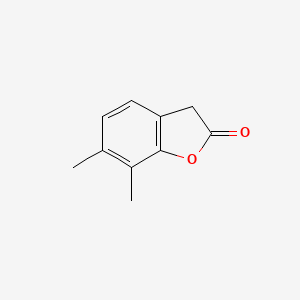
![5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)

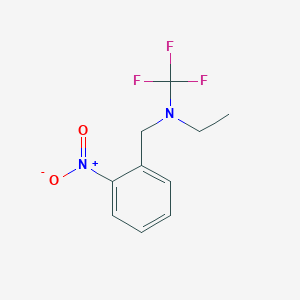
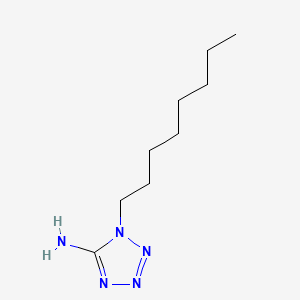
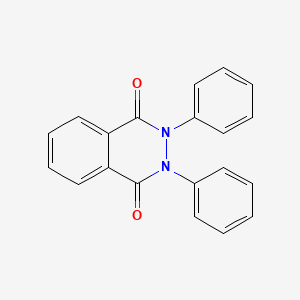

![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)
![Benzoic acid, 5-bromo-2-[[[(2-phenylacetyl)amino]thioxomethyl]amino]-](/img/structure/B13951697.png)
![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
